2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC14523412
Molecular Formula: C12H10F2N2O2S
Molecular Weight: 284.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F2N2O2S |
|---|---|
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H10F2N2O2S/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 |
| Standard InChI Key | OSMKFZIKRXWSMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Introduction
Synthesis and Characterization
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide, the synthesis would likely involve 2,4-difluorobenzenesulfonyl chloride reacting with pyridin-2-ylmethylamine. Characterization techniques such as NMR, IR, and mass spectrometry are used to confirm the structure of the compound.
Biological Activity
While specific data on 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide is not available, sulfonamides in general have shown potential in various biological activities:
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Antimicrobial Activity: Many sulfonamides exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis.
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Anticancer Activity: Some sulfonamide derivatives have been explored for their anticancer potential, often targeting specific enzymes or pathways involved in cancer cell proliferation.
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Anti-inflammatory Activity: Certain sulfonamides may also possess anti-inflammatory properties, although this is less common.
Research Findings and Data
Given the lack of specific data on 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide, we can look at related compounds for insights into their biological activities and structural properties.
| Compound Type | Biological Activity | Structural Features |
|---|---|---|
| Sulfonamides | Antimicrobial, Anticancer | Sulfonamide group (-SO2NH2) |
| Fluorinated Sulfonamides | Enhanced pharmacokinetics | Fluorine substitution |
| Pyridine-based Sulfonamides | Potential for improved bioavailability | Pyridine ring |
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